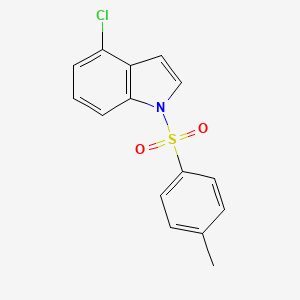

4-Chloro-1-tosyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S/c1-11-5-7-12(8-6-11)20(18,19)17-10-9-13-14(16)3-2-4-15(13)17/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOGSZQEUDSEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469637 | |

| Record name | 1H-Indole, 4-chloro-1-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102855-24-3 | |

| Record name | 4-Chloro-1-[(4-methylphenyl)sulfonyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102855-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 4-chloro-1-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Chloro-1-tosyl-1H-indole

Prepared by: Gemini, Senior Application Scientist

Introduction and Structural Context

4-Chloro-1-tosyl-1H-indole (CAS No. 102855-24-3) is a heterocyclic compound featuring an indole nucleus substituted with a chlorine atom at the C4 position and a p-toluenesulfonyl (tosyl) group on the indole nitrogen. The tosyl group serves as a robust protecting group and a potent electron-withdrawing entity, significantly influencing the electronic environment and reactivity of the indole ring. The chlorine atom at C4 further modulates the electronic distribution, particularly in the benzene portion of the indole.

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules.[1] It provides precise information about the molecular framework by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. This guide will deconstruct the anticipated spectra of the title compound, providing a detailed rationale for the chemical shifts, coupling constants, and signal multiplicities.

A Note on Data Provenance: The spectral data presented herein are predicted based on established substituent effects and analysis of published data for analogous compounds, such as 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole and related substituted indoles.[2][3] This approach provides a reliable framework for interpreting experimental data for the title compound.

Molecular Structure and Numbering

For clarity, the standard IUPAC numbering for the indole and tosyl groups is used throughout this guide.

Caption: Molecular Structure of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and their proximity to neighboring protons. The analysis is typically performed in a deuterated solvent like CDCl₃ or DMSO-d₆.[4]

Tosyl Group Protons

-

Ar-H (H2'/H6' & H3'/H5'): The tosyl group's aromatic ring gives rise to two signals, each integrating to 2H. Due to the electron-withdrawing sulfonyl group, the ortho protons (H2'/H6') are deshielded and appear further downfield than the meta protons (H3'/H5'). This results in a characteristic AA'BB' system, which often simplifies to two distinct doublets.

-

δ ≈ 7.75 ppm (d, 2H, J ≈ 8.4 Hz): Protons H2' and H6', ortho to the sulfonyl group.

-

δ ≈ 7.25 ppm (d, 2H, J ≈ 8.4 Hz): Protons H3' and H5', meta to the sulfonyl group.

-

-

Methyl Protons (-CH₃): The methyl group on the tosyl ring is a sharp singlet, typically found in the aliphatic region.

-

δ ≈ 2.38 ppm (s, 3H): Tosyl methyl protons.

-

Indole Ring Protons

The N-tosyl group is strongly electron-withdrawing, which generally deshields all protons on the indole ring system compared to an unsubstituted indole.[5]

-

H7 (δ ≈ 8.05 ppm, d, J ≈ 8.3 Hz): This proton is significantly deshielded due to its proximity to the anisotropic field of the sulfonyl group. It is ortho to the ring junction and couples with H6.

-

H2 (δ ≈ 7.60 ppm, d, J ≈ 3.7 Hz): The N-tosylation deshields H2. It appears as a doublet due to coupling with H3.

-

H5 (δ ≈ 7.20 ppm, d, J ≈ 7.8 Hz): This proton is ortho to the C4-chloro substituent. It is deshielded by the inductive effect of the chlorine and couples with H6.

-

H6 (δ ≈ 7.15 ppm, t, J ≈ 8.0 Hz): H6 is situated between H5 and H7 and appears as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with both neighbors.

-

H3 (δ ≈ 6.65 ppm, d, J ≈ 3.7 Hz): H3 is typically the most upfield of the indole protons. It couples with H2, resulting in a doublet.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| H7 | ~8.05 | d | ~8.3 | 1H | Deshielded by anisotropic effect of SO₂ group; couples with H6. |

| H2'/H6' (Tosyl) | ~7.75 | d | ~8.4 | 2H | Ortho to electron-withdrawing SO₂ group. |

| H2 | ~7.60 | d | ~3.7 | 1H | Deshielded by N-tosylation; couples with H3. |

| H3'/H5' (Tosyl) | ~7.25 | d | ~8.4 | 2H | Meta to SO₂ group. |

| H5 | ~7.20 | d | ~7.8 | 1H | Ortho to Cl substituent; couples with H6. |

| H6 | ~7.15 | t | ~8.0 | 1H | Couples to both H5 and H7. |

| H3 | ~6.65 | d | ~3.7 | 1H | Most upfield indole proton; couples with H2. |

| -CH₃ (Tosyl) | ~2.38 | s | - | 3H | Characteristic shift for tosyl methyl group. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of substituents.

Tosyl Group Carbons

-

C4' (ipso-CH₃): δ ≈ 145.5 ppm

-

C1' (ipso-S): δ ≈ 135.0 ppm

-

C3'/C5': δ ≈ 130.0 ppm

-

C2'/C6': δ ≈ 127.0 ppm

-

-CH₃: δ ≈ 21.5 ppm

Indole Ring Carbons

The electron-withdrawing nature of both the N-tosyl and C4-chloro groups influences the carbon chemical shifts significantly.[1]

-

C7a (Bridgehead): δ ≈ 135.8 ppm. Deshielded by attachment to the tosylated nitrogen.

-

C4 (ipso-Cl): δ ≈ 130.5 ppm. The carbon directly attached to the halogen.

-

C3a (Bridgehead): δ ≈ 129.5 ppm.

-

C2: δ ≈ 126.5 ppm. Downfield shift due to N-tosylation.

-

C6: δ ≈ 124.0 ppm.

-

C7: δ ≈ 122.5 ppm.

-

C5: δ ≈ 113.5 ppm. Shielded relative to other benzeneoid carbons.

-

C3: δ ≈ 108.0 ppm. Typically the most shielded carbon in the indole ring.

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |

| C4' (Tosyl, ipso-CH₃) | ~145.5 | Quaternary carbon attached to methyl, para to SO₂. |

| C7a | ~135.8 | Bridgehead carbon attached to tosylated nitrogen. |

| C1' (Tosyl, ipso-S) | ~135.0 | Quaternary carbon attached to sulfur. |

| C4 (ipso-Cl) | ~130.5 | Quaternary carbon directly attached to chlorine. |

| C3'/C5' (Tosyl) | ~130.0 | Aromatic CH meta to SO₂ group. |

| C3a | ~129.5 | Bridgehead carbon. |

| C2'/C6' (Tosyl) | ~127.0 | Aromatic CH ortho to SO₂ group. |

| C2 | ~126.5 | Influenced by adjacent nitrogen and N-tosyl group. |

| C6 | ~124.0 | Aromatic CH. |

| C7 | ~122.5 | Aromatic CH. |

| C5 | ~113.5 | Aromatic CH ortho to C4-Cl. |

| C3 | ~108.0 | Most upfield indole ring carbon. |

| -CH₃ (Tosyl) | ~21.5 | Aliphatic carbon of the tosyl methyl group. |

Experimental Protocol for NMR Data Acquisition

This section outlines a self-validating protocol for acquiring high-quality 1D and 2D NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is poor, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[4]

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is optimal for obtaining good signal-to-noise in both ¹H and ¹³C spectra on a modern spectrometer (≥400 MHz) in a reasonable time.

-

Standard: The solvent peak (e.g., CDCl₃ at 7.26 ppm) is typically used as the primary reference. For highly accurate work, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[6]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and 1D NMR Acquisition

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[7]

-

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8 to 16 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a much lower natural abundance than ¹H.

-

2D NMR for Structural Confirmation

To confirm the assignments, especially for a novel or predicted spectrum, 2D NMR experiments are indispensable.[6]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (e.g., H2-H3, H5-H6, H6-H7).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is vital for assigning quaternary (non-protonated) carbons and piecing together the molecular fragments.

Caption: Standard workflow for NMR-based structure elucidation.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of this compound. The analysis, based on established spectroscopic principles and data from analogous structures, offers a robust tool for researchers working with this compound. The predicted chemical shifts and coupling constants serve as a reliable reference for the interpretation of experimentally acquired data. For definitive structural proof, the outlined 1D and 2D NMR experimental protocols are strongly recommended, as they constitute a self-validating system for complete molecular characterization.

References

-

Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. (n.d.). pubs.rsc.org. Retrieved January 18, 2026, from [Link]

-

1H and 13C NMR spectra of compound 2a. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides - Supporting Information. (2019). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Supplementary materials - Dove Medical Press. (n.d.). Retrieved January 18, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (2022). ACS Publications. Retrieved January 18, 2026, from [Link]

-

The 13 C NMR spectra of 4a-c at aromatic region. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

This compound. (n.d.). Universal Biologicals. Retrieved January 18, 2026, from [Link]

-

1H-Indole, 4-chloro-. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

Hassam, M., & Smith, V. J. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3357. [Link]

-

Indole at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 18, 2026, from [Link]

-

EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. (2021). Acta Chemica Malaysia. Retrieved January 18, 2026, from [Link]

-

1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. (2010). Arkat USA. Retrieved January 18, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

Physical and chemical properties of 4-Chloro-1-tosyl-1H-indole

An In-Depth Technical Guide to 4-Chloro-1-tosyl-1H-indole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the core physical and chemical properties, spectroscopic profile, synthesis, and reactivity of this versatile molecule. The insights provided herein are grounded in established scientific principles to facilitate its effective application in research and development.

Molecular Overview and Significance

This compound (CAS No. 102855-24-3) is a synthetic organic compound featuring an indole scaffold, a privileged structure in medicinal chemistry due to its prevalence in natural products and pharmaceuticals.[1][2] The molecule is characterized by two key substitutions:

-

A Chlorine Atom at the C4 Position: The presence of a halogen, such as chlorine, on an aromatic ring is a common strategy in drug design. It can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, and also serves as a synthetic handle for further functionalization via cross-coupling reactions.[3][4]

-

A Tosyl (p-toluenesulfonyl) Group on the Indole Nitrogen (N1): The tosyl group serves a dual purpose. Primarily, it is an excellent protecting group for the indole nitrogen, preventing unwanted side reactions during subsequent synthetic steps. Secondly, as a strong electron-withdrawing group, it significantly influences the reactivity of the indole ring system.[5][6]

This combination of features makes this compound a valuable building block for constructing more complex, biologically active molecules.[7]

Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure, including its molecular weight and the polarity imparted by the sulfonyl and chloro groups.

| Property | Value | Source |

| CAS Number | 102855-24-3 | [8][9] |

| Molecular Formula | C₁₅H₁₂ClNO₂S | [6] |

| Molecular Weight | 305.78 g/mol | [6] |

| Appearance | White to off-white solid (typical) | Inferred from similar compounds |

| Melting Point | Data not available in searched results | |

| Boiling Point | Data not available in searched results | |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate. Insoluble in water. | Inferred from synthesis protocols[5][6] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons on the indole and tosyl rings, as well as the methyl group of the tosyl moiety.

-

Tosyl Protons: Two doublets are expected in the aromatic region (δ 7.2-7.9 ppm), corresponding to the AA'BB' system of the p-substituted benzene ring.

-

Tosyl Methyl Protons: A singlet around δ 2.4 ppm integrates to three protons.

-

Indole Protons: The protons on the indole core will appear in the aromatic region (δ 6.5-8.0 ppm), with their precise shifts and coupling patterns influenced by the chloro and tosyl substituents.

-

-

¹³C NMR: The carbon NMR spectrum will show 15 distinct signals corresponding to each carbon atom in the molecule. Key signals include the methyl carbon of the tosyl group (~21 ppm) and the various aromatic carbons (110-145 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

S=O Stretching: Strong absorption bands characteristic of the sulfonyl group are expected around 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric).

-

Aromatic C-H Stretching: Signals will appear above 3000 cm⁻¹.

-

C-Cl Stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹, may be observed.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

-

Expected Molecular Ion Peaks: [M]⁺ at m/z ≈ 305.03 and [M+2]⁺ at m/z ≈ 307.03.

Protocol: Spectroscopic Data Acquisition

This protocol outlines a general procedure for acquiring a comprehensive spectroscopic profile.

Objective: To confirm the identity and purity of a synthesized batch of this compound.

Methodology:

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

IR: Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

-

MS (ESI): Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[10]

-

-

¹H and ¹³C NMR Acquisition:

-

Use a 400 MHz or higher spectrometer.

-

For ¹H NMR, acquire 16-32 scans with a relaxation delay of 1.0 second.[10] Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[10]

-

For ¹³C NMR, acquire 1024 or more scans with a 2.0-second relaxation delay.[10] Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[10]

-

-

IR Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.[10]

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry Acquisition:

-

Infuse the sample solution into an ESI source at a flow rate of 5-10 µL/min.[10]

-

Acquire the mass spectrum in positive ion mode, scanning a relevant m/z range (e.g., 100-500).

-

Synthesis and Chemical Reactivity

General Synthesis Pathway

The most direct and common synthesis of this compound involves the N-tosylation of 4-chloro-1H-indole. This reaction proceeds via the deprotonation of the indole nitrogen, which is weakly acidic, followed by nucleophilic attack on the sulfur atom of tosyl chloride.

Causality Behind Experimental Choices:

-

Base: A strong base is required to deprotonate the indole nitrogen. Sodium hydride (NaH) is frequently used because it is a non-nucleophilic, irreversible base, driving the reaction to completion by forming H₂ gas.[5][6]

-

Solvent: An anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is essential to prevent quenching the base and the resulting anion.[5]

-

Temperature: The initial deprotonation is often performed at a low temperature (e.g., 0 °C) to control the exothermic reaction between NaH and the substrate. The subsequent reaction with tosyl chloride can then be allowed to warm to room temperature.[5]

Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure for the analogous 5-chloro isomer.[5][6]

Materials:

-

4-Chloro-1H-indole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Water, Diethyl ether, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-chloro-1H-indole (1.0 equiv) in dry THF in a flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2-1.5 equiv) portion-wise at 0 °C (ice bath).

-

Stir the reaction mixture at 0 °C for 10-30 minutes. During this time, the evolution of hydrogen gas should be observed as the indole is deprotonated.

-

Add a solution of tosyl chloride (1.1-1.3 equiv) in dry THF to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water at 0 °C to destroy any excess NaH.

-

Extract the mixture with diethyl ether (2x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by recrystallization or column chromatography to yield the final product.

Chemical Reactivity and Stability

-

Stability: The compound is generally stable under normal laboratory conditions but may be sensitive to strong acids or bases, which can cleave the tosyl group. Like many indole derivatives, prolonged exposure to light and air should be avoided to prevent degradation.[11]

-

Reactivity: The tosyl group significantly alters the reactivity profile compared to unprotected indole.

-

Detosylation: The N-tosyl group can be removed under specific conditions (e.g., using a strong base like NaOH or a reducing agent) to regenerate the free indole, making it a valuable protecting group.

-

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the tosyl group deactivates the indole ring towards traditional electrophilic substitution (which typically occurs at C3 in unprotected indoles).

-

Cross-Coupling Reactions: The C4-chloro substituent is a key site for reactivity. It can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of aryl, vinyl, or amino groups. This is a powerful strategy for building molecular complexity in drug discovery programs.

-

Applications in Research and Drug Development

The indole nucleus is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[2] this compound serves as a versatile intermediate for accessing novel chemical entities.

-

Scaffold for Synthesis: It provides a protected and functionalized indole core onto which other functionalities can be built. The predictable reactivity at the C4 position allows for the systematic exploration of structure-activity relationships (SAR).

-

Access to Substituted Indoles: Following a cross-coupling reaction at the C4 position, the tosyl group can be removed to yield a 4-substituted-1H-indole, a class of compounds that can be difficult to access through other synthetic routes.

-

Precursor to Biologically Active Molecules: Chloro-substituted indoles and their derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[3][7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Information is derived from safety data sheets for analogous or related compounds.

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.

-

Personal Protective Equipment (PPE):

-

First-Aid Measures:

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[11] Keep locked up.[12]

References

- Vertex AI Search. (2010). SAFETY DATA SHEET.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- New Journal of Chemistry. (2022). Supporting Information. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique.

- BLD Pharm. This compound.

- Hassam, M., & Smith, V. J. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. PMC - NIH.

- Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives.

- BenchChem. (2025). Spectroscopic Profile of 4-Chloro-5-methoxy-1H-indole: A Technical Overview.

- ChemicalBook. This compound | 102855-24-3.

- ECHO CHEMICAL CO., LTD. This compound.

- ResearchGate. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole.

- Jain, S., & Rana, A. (2016). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Organic Chemistry Portal. (2024). Synthesis of indoles.

- Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.

- RSC Publishing. (n.d.). Effect of “magic chlorine” in drug discovery: an in silico approach.

- MDPI. (n.d.). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.

Sources

- 1. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound | 102855-24-3 [amp.chemicalbook.com]

- 9. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

The Elusive Crystal Structure of 4-Chloro-1-tosyl-1H-indole: A Technical Guide and Structural Analysis of a Key Isomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] The strategic placement of substituents on the indole ring system allows for the fine-tuning of a compound's physicochemical properties, influencing its biological activity, metabolic stability, and pharmacokinetic profile. The introduction of a chlorine atom, for instance, can significantly alter a molecule's lipophilicity and electronic character, often enhancing its binding affinity to target proteins.[2][3] Furthermore, the installation of a tosyl (p-toluenesulfonyl) group at the N1 position of the indole nitrogen serves not only as a robust protecting group during synthesis but can also contribute to the molecule's overall steric and electronic properties, which can be crucial for its therapeutic efficacy.

This guide focuses on the structural elucidation of 4-Chloro-1-tosyl-1H-indole, a molecule of significant interest in synthetic and medicinal chemistry. Despite its importance, a definitive single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases as of the writing of this guide. However, to provide valuable structural insights for researchers in the field, this document presents a comprehensive analysis of the crystal structure of its closely related constitutional isomer, 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole . The detailed examination of this isomer offers a robust framework for understanding the molecular geometry, intermolecular interactions, and solid-state packing that can be anticipated for the 4-chloro analogue.

Synthesis and Crystallization: A Proven Pathway

The synthesis of N-tosylated chloroindoles is a well-established process in organic chemistry. The procedure typically involves the deprotonation of the corresponding chloroindole with a strong base, followed by quenching with tosyl chloride. This method, as successfully applied to the 5-chloro isomer, provides a reliable route to obtaining the desired product in high yield.

Experimental Protocol: Synthesis of 5-Chloro-1-tosyl-1H-indole

A detailed protocol for the synthesis of the analogous 5-Chloro-1-tosyl-1H-indole is presented below, offering a validated starting point for the synthesis of the 4-chloro isomer.[4][5]

-

Deprotonation: To a solution of 5-chloroindole (1.00 g, 6.59 mmol) in dry tetrahydrofuran (THF, 50 ml) maintained at 0°C (ice bath), sodium hydride (0.325 g, 14.1 mmol) is added portion-wise. The resulting mixture is stirred at this temperature for 10 minutes to ensure complete deprotonation of the indole nitrogen.

-

Tosylation: Tosyl chloride (4-methyl-benzene-1-sulfonyl chloride, 1.88 g, 9.86 mmol) is then added to the reaction mixture.

-

Reaction Progression: The reaction is allowed to stir at 0°C for an additional 2 hours.

-

Work-up: The reaction is quenched by the addition of water (25 ml). The aqueous mixture is then extracted with diethyl ether (2 x 25 ml).

-

Purification: The combined organic layers are washed with brine (25 ml) and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified product in an appropriate solvent system, such as a mixture of ethyl acetate and hexane.

Single-Crystal X-ray Diffraction Analysis of 5-Chloro-1-tosyl-1H-indole

The determination of the three-dimensional arrangement of atoms in a molecule through single-crystal X-ray diffraction provides unequivocal evidence of its structure and offers profound insights into its chemical and physical properties. The crystallographic analysis of 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole reveals key structural features that are likely to be conserved in the 4-chloro isomer.[4][5]

Crystallographic Data and Structure Refinement

The key parameters from the single-crystal X-ray diffraction study of 5-Chloro-1-tosyl-1H-indole are summarized in the table below.[4][5]

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂ClNO₂S |

| Formula Weight | 305.77 g/mol |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| Unit Cell Dimensions | a = 26.991 (7) Å, c = 7.8345 (19) Å |

| Unit Cell Volume | 5708 (2) ų |

| Z (Molecules per unit cell) | 16 |

| Temperature | 111 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.423 Mg/m³ |

| Absorption Coefficient (μ) | 0.41 mm⁻¹ |

| R-factor | 0.039 |

| wR-factor | 0.101 |

Molecular Structure and Conformation

The molecular structure of 5-Chloro-1-tosyl-1H-indole, as determined by X-ray crystallography, reveals several important geometric features. The indole ring system is essentially planar, with a root-mean-square deviation (rmsd) of 0.0107 Å.[4][5] The chlorine atom at the 5-position lies within this plane, with a deviation of only 0.008 (2) Å.[4][5]

A defining characteristic of the molecular conformation is the relative orientation of the indole ring and the tosyl group's benzene ring. The dihedral angle between the mean planes of these two aromatic systems is 85.01 (6)°.[4][5] This near-perpendicular arrangement minimizes steric hindrance between the two moieties. The bond lengths and angles within the molecule are in good agreement with those observed in related structures.[4][5]

Caption: Molecular structure of 5-Chloro-1-tosyl-1H-indole.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of 5-Chloro-1-tosyl-1H-indole are organized into a well-defined three-dimensional architecture through a network of weak intermolecular interactions. Notably, there are three distinct C—H···O hydrogen bonds that link symmetry-related molecules.[4][5] These interactions create a hydrogen-bonded spiral that propagates along the c-axis of the crystal lattice.[4][5] Such non-covalent interactions are critical in determining the packing efficiency, stability, and ultimately the physical properties of the crystalline material.

Caption: Experimental workflow for crystal structure determination.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be determined, the detailed structural analysis of its isomer, 5-Chloro-1-tosyl-1H-indole, provides invaluable insights for the scientific community. The near-perpendicular orientation of the indole and tosyl rings, along with the propensity for C—H···O hydrogen bonding to direct crystal packing, are features that can be reasonably extrapolated to the 4-chloro analogue.

The experimental protocols for synthesis and crystallization outlined in this guide offer a clear and validated path for obtaining high-quality single crystals of this compound. The successful elucidation of its crystal structure will be a valuable addition to the structural database and will undoubtedly aid in the rational design of novel indole-based therapeutic agents. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to further enrich our understanding of this important class of molecules.

References

-

Hassam, M., & Smith, V. J. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3357. [Link]

-

Juma, R. M., Golen, J. A., & Manke, D. R. (2016). 4-Chloro-1H-indole-2,3-dione. IUCrData, 1(5), x160689. [Link]

-

Hassam, M., & Smith, V. J. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Acta Crystallographica Section E: Crystallographic Communications, 68(12), o3357. [Link]

-

Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Chlorine in medicinal chemistry. Future Medicinal Chemistry, 5(14), 1647–1665. [Link]

-

Universal Biologicals. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(11), 4485. [Link]

-

PubChem. (n.d.). 1-(4-chloro-1h-indol-3-yl)-2-[4-(1h-indole-2-carbonyl)piperazin-1-yl]ethane-1,2-dione. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). 1H-Indole, 4-chloro-. Retrieved January 18, 2026, from [Link]

-

Mehta, A., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(1), 353-365. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(11), 4485. [Link]

-

El-Sayed, M. A. A., et al. (2023). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Chemistry, 5(3), 1636-1644. [Link]

Sources

- 1. universalbiologicals.com [universalbiologicals.com]

- 2. (PDF) Synthesis and X-Ray Crystal Structure Determination [research.amanote.com]

- 3. PubChemLite - 1-(4-chloro-1h-indol-3-yl)-2-[4-(1h-indole-2-carbonyl)piperazin-1-yl]ethane-1,2-dione (C23H19ClN4O3) [pubchemlite.lcsb.uni.lu]

- 4. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Starting materials for 4-Chloro-1-tosyl-1H-indole synthesis

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1-tosyl-1H-indole: Starting Materials and Synthetic Strategies

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. The strategic introduction of a chlorine atom at the 4-position of the indole scaffold and the protection of the indole nitrogen with a p-toluenesulfonyl (tosyl) group are critical steps that dictate the overall efficiency and success of the synthesis. This guide provides a comprehensive overview of the primary starting materials and synthetic routes for preparing this versatile building block, designed for researchers and professionals in organic synthesis and drug development. We will delve into the mechanistic rationale behind different approaches, present detailed experimental protocols, and offer field-proven insights to navigate the synthetic challenges.

The synthesis can be logically dissected into two primary stages: the construction of the 4-chloro-1H-indole core, followed by the N-tosylation of the indole nitrogen. This guide will explore distinct and viable pathways for achieving the synthesis of the core scaffold, as the choice of starting material fundamentally defines the synthetic strategy.

Part I: Synthesis of the 4-Chloro-1H-indole Scaffold

The initial and most critical phase of the synthesis is the formation of the 4-chloro-substituted indole ring. The selection of the starting material is paramount and is often dictated by commercial availability, cost, and scalability. Two principal strategies are highlighted: a linear synthesis starting from a substituted toluene and a convergent approach using a classic indole formation reaction.

Route A: Linear Synthesis from 2-Chloro-6-nitrotoluene

One of the most reliable and frequently cited methods commences with 2-chloro-6-nitrotoluene.[1][2][3] This pathway involves a series of well-established transformations to build the pyrrole ring of the indole nucleus onto the pre-functionalized benzene ring. The key advantage of this approach is the unambiguous placement of the chlorine atom at the desired position from the outset.

The overall transformation from 2-chloro-6-nitrotoluene to 4-chloroindole is a multi-step process that typically involves the introduction of a two-carbon unit that will ultimately form the C2 and C3 positions of the indole ring. A common method is the Leimgruber-Batcho indole synthesis, which proceeds via a nitro-enamine intermediate.[4]

Experimental Protocol: Leimgruber-Batcho Synthesis of 4-Chloroindole [1][2][4]

Step 1: Enamine Formation

-

To a solution of 2-chloro-6-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at approximately 110°C for 16-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often used in the next step without further purification.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine from the previous step in a solvent mixture, typically methanol and tetrahydrofuran (THF).

-

Carefully add a catalytic amount of Raney Nickel to the solution under an inert atmosphere.

-

To this suspension, add hydrazine hydrate (3.0-5.0 eq) dropwise at a controlled temperature (e.g., 50-60°C). Be aware that this reaction generates hydrogen gas in situ and can be exothermic.

-

After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitored by TLC).

-

Cool the mixture and filter it through a pad of Celite to remove the Raney Nickel catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-chloro-1H-indole.

Causality and Mechanistic Insight: The Leimgruber-Batcho synthesis is effective because it leverages the electron-withdrawing nature of the nitro group to facilitate the formation of the enamine. The subsequent reductive cyclization, typically using a reducing agent like hydrazine with Raney Nickel or catalytic hydrogenation, simultaneously reduces the nitro group to an amine and catalyzes the cyclization and elimination of dimethylamine to form the aromatic indole ring.

Route B: Convergent Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole core from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[5][6][7] For the synthesis of 4-chloroindole, the required starting materials are (3-chlorophenyl)hydrazine and a suitable two-carbon carbonyl component, typically acetaldehyde or an equivalent thereof.

Experimental Protocol: Fischer Indole Synthesis of 4-Chloroindole [8][9]

-

Combine (3-chlorophenyl)hydrazine hydrochloride (1.0 eq) and a suitable carbonyl source such as pyruvic acid (1.1 eq) or an acetaldehyde equivalent in a suitable acidic solvent, such as acetic acid or a mixture containing a Brønsted acid like sulfuric acid or polyphosphoric acid.[6]

-

Heat the reaction mixture, typically between 80°C and 110°C, for several hours. The reaction involves the initial formation of a hydrazone, which then undergoes a[10][10]-sigmatropic rearrangement under acidic catalysis.[6][7]

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Carefully neutralize the acid by pouring the reaction mixture into a cold aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 4-chloro-1H-indole.

Causality and Mechanistic Insight: The success of the Fischer indole synthesis relies on the acid-catalyzed rearrangement of the initially formed phenylhydrazone. The acid protonates the imine nitrogen, facilitating tautomerization to an ene-hydrazine intermediate. This intermediate then undergoes a concerted[10][10]-sigmatropic rearrangement, which is the key bond-forming step. A subsequent rearomatization and cyclization, followed by the elimination of ammonia, yields the final indole product.[6] The choice of acid catalyst is crucial and can significantly influence the reaction yield.[9]

Part II: N-Tosylation of 4-Chloro-1H-indole

Once the 4-chloro-1H-indole core has been synthesized, the final step is the installation of the p-toluenesulfonyl (tosyl) protecting group on the indole nitrogen. This is a standard procedure in organic synthesis, typically achieved by reacting the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

The tosyl group serves as a robust protecting group that is stable to a wide range of reaction conditions. It also activates the indole ring for certain transformations and can influence the regioselectivity of subsequent reactions.

Experimental Protocol: N-Tosylation of 4-Chloro-1H-indole [11][12]

-

Dissolve 4-chloro-1H-indole (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add a suitable base. For a mild and effective procedure, triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used. For less reactive substrates or to drive the reaction to completion, a stronger base like sodium hydride (NaH, 1.2 eq) can be employed. If using NaH, THF is a common solvent choice.

-

To the stirred solution, add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction. If TEA was used, dilute the mixture with water and separate the layers. If NaH was used, carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers, wash successively with 1M HCl (if TEA was used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography to afford pure this compound.

Causality and Mechanistic Insight: The tosylation reaction proceeds via nucleophilic attack of the deprotonated indole nitrogen onto the electrophilic sulfur atom of tosyl chloride. The base is essential for deprotonating the N-H of the indole, generating the more nucleophilic indolide anion. DMAP acts as a nucleophilic catalyst, reacting with TsCl to form a highly reactive tosyl-pyridinium intermediate, which is then more readily attacked by the indole nitrogen.

Data Summary and Visualization

Table 1: Comparison of Synthetic Routes

| Route | Starting Material(s) | Key Transformation | Typical Reagents | Advantages | Disadvantages |

| A | 2-Chloro-6-nitrotoluene | Leimgruber-Batcho Synthesis | DMFDMA, Pyrrolidine, Raney Ni, Hydrazine | Unambiguous regiochemistry; reliable. | Multi-step linear synthesis. |

| B | (3-Chlorophenyl)hydrazine | Fischer Indole Synthesis | Acetaldehyde equivalent, Acid catalyst (H₂SO₄, PPA) | Convergent; classic and robust method. | Availability of hydrazine; potential for side products. |

| C | N-Tosyl-indole-3-carbaldehyde | Direct C-H Chlorination | N-Chlorosuccinimide (NCS), Palladium Acetate | Late-stage functionalization. | Requires pre-formed indole; uses palladium catalyst.[10] |

Synthetic Workflow Diagrams

Diagram 1: Route A - Leimgruber-Batcho Synthesis

Caption: Workflow for Route A starting from 2-Chloro-6-nitrotoluene.

Diagram 2: Route B - Fischer Indole Synthesis

Caption: Workflow for Route B via Fischer Indole Synthesis.

Conclusion

The synthesis of this compound can be approached through several reliable synthetic strategies. The choice of the primary starting material—be it 2-chloro-6-nitrotoluene for a linear synthesis or (3-chlorophenyl)hydrazine for a convergent Fischer indole approach—is the principal decision point for the synthetic chemist. Both routes offer robust and scalable methods to access the key 4-chloro-1H-indole intermediate. The subsequent N-tosylation is a standard and high-yielding transformation. By understanding the mechanistic underpinnings and procedural details of each step, researchers can effectively and efficiently synthesize this valuable chemical building block for applications in medicinal chemistry and materials science.

References

-

Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815. [Link]

-

PubMed. (2000). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Biosci Biotechnol Biochem. [Link]

- Google Patents. (2020).

-

Angewandte Chemie International Edition. (2013). Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. Angew. Chem. Int. Ed., 52, 1003-1010. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. [Link]

-

Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]

-

The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Organic & Biomolecular Chemistry. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]

-

National Institutes of Health. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. [Link]

-

ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. [Link]

-

National Institutes of Health. (2025). A new synthetic approach to the 3,4-dihydro-1H-[1][3]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. PMC. [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]

-

MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]

-

Universal Biologicals. (n.d.). This compound. [Link]

-

ACS Publications. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. [Link]

-

SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. [Link]

-

MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloroindole synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. scispace.com [scispace.com]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 10. CN112028813B - 4-position chloroindole compound and preparation method thereof - Google Patents [patents.google.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Chloro-1-tosyl-1H-indole in Modern Synthetic Chemistry: An In-depth Technical Guide

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary drug discovery and materials science, the indole scaffold remains a cornerstone of innovation. Its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals underscores its significance. However, the nuanced reactivity of the indole ring system necessitates strategic manipulation to unlock its full synthetic potential. This guide delves into the multifaceted applications of a particularly valuable, yet often overlooked, building block: 4-Chloro-1-tosyl-1H-indole .

The strategic placement of a chloro substituent at the 4-position of the indole ring, combined with the robust protection of the indole nitrogen with a tosyl group, creates a molecule primed for a diverse range of chemical transformations. The tosyl group not only enhances the stability of the indole core but also modulates its electronic properties, thereby influencing the regioselectivity of subsequent functionalization reactions. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reactivity, and potential applications of this compound, empowering its effective utilization in the design and synthesis of novel molecular entities.

Core Principles: The Dual Role of Chlorination and Tosylation

The synthetic utility of this compound is rooted in the synergistic interplay between the chloro and tosyl groups. Understanding their individual and combined effects is paramount to harnessing the full potential of this reagent.

The Tosyl Protecting Group: More Than Just a Shield

The p-toluenesulfonyl (tosyl) group serves as a robust protecting group for the indole nitrogen, preventing unwanted side reactions such as protonation, oxidation, and alkylation that can plague unprotected indoles, especially under acidic or strongly basic conditions. Beyond this protective role, the electron-withdrawing nature of the tosyl group significantly influences the reactivity of the indole ring system:

-

Enhanced Stability: The tosyl group stabilizes the indole nucleus, allowing for a broader range of reaction conditions to be employed without degradation of the core structure.

-

Directed C2-Lithiation: The electron-withdrawing effect of the N-tosyl group acidifies the C2-proton, facilitating regioselective deprotonation at this position. This provides a reliable entry point for the introduction of various electrophiles at C2.

-

Activation for Cross-Coupling: The tosyl group's stability under transition metal-catalyzed conditions makes N-tosylated indoles excellent substrates for cross-coupling reactions.

The 4-Chloro Substituent: A Handle for Versatile Functionalization

The chlorine atom at the 4-position of the indole ring is a key functional handle that opens the door to a plethora of synthetic transformations, most notably transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at a position that is often challenging to functionalize directly.

Synthesis of this compound: A Reliable Protocol

The preparation of this compound can be reliably achieved from commercially available 4-chloro-1H-indole. The following protocol is a standard and efficient method for the N-tosylation of indoles.[1]

Experimental Protocol: N-Tosylation of 4-Chloro-1H-indole

Materials:

-

4-Chloro-1H-indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Water (deionized)

-

Diethyl ether or Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-chloro-1H-indole (1.0 eq) in anhydrous THF or DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen.

-

Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (1.1 eq).

-

Let the reaction warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Potential Applications in Research and Development

The unique structural features of this compound make it a valuable precursor for the synthesis of a wide range of complex molecules with potential applications in medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

The chloro substituent at the C4 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds between aryl halides and boronic acids or their esters.[2][3] this compound can be effectively coupled with a wide array of aryl and heteroaryl boronic acids to generate 4-aryl-1-tosyl-1H-indoles. These products can then be deprotected to yield the corresponding 4-arylindoles, which are prevalent motifs in many biologically active compounds.

Illustrative Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

The Heck reaction provides a means to couple this compound with alkenes to form 4-alkenyl-1-tosyl-1H-indoles.[4] This reaction is instrumental in synthesizing vinyl-substituted indoles, which are versatile intermediates for further transformations.

The Buchwald-Hartwig amination allows for the palladium-catalyzed coupling of this compound with a wide range of primary and secondary amines.[5][6] This reaction is a powerful tool for the synthesis of 4-aminoindole derivatives, which are found in numerous pharmacologically active compounds.

Illustrative Pathway: Buchwald-Hartwig Amination

Caption: Synthetic pathway to 4-aminoindoles using Buchwald-Hartwig amination.

Synthesis of Biologically Active Scaffolds

The functionalized indoles derived from this compound can serve as key intermediates in the synthesis of compounds with a wide range of biological activities. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[7]

Table 1: Potential Therapeutic Areas for Derivatives of this compound

| Therapeutic Area | Rationale |

| Oncology | The introduction of diverse aryl and heteroaryl moieties at the C4 position can lead to the discovery of novel kinase inhibitors or compounds that interact with other cancer-related targets. |

| Infectious Diseases | Functionalization at the C4 position can be explored for the development of new antibacterial, antifungal, and antiviral agents by mimicking natural product scaffolds. |

| Neuroscience | The 4-substituted indole core can be incorporated into molecules designed to interact with receptors and enzymes in the central nervous system, potentially leading to new treatments for neurodegenerative diseases and psychiatric disorders. |

| Inflammation | Derivatives of this compound can be investigated as inhibitors of inflammatory pathways. |

Conclusion: A Versatile Tool for Chemical Innovation

This compound represents a strategically designed and highly versatile building block for organic synthesis. The interplay between the chloro substituent and the tosyl protecting group provides a powerful platform for the regioselective functionalization of the indole core. Its utility in a range of palladium-catalyzed cross-coupling reactions opens up avenues for the creation of diverse molecular architectures with significant potential in drug discovery and materials science. This guide has provided a foundational understanding of the synthesis and potential applications of this valuable compound, with the aim of inspiring its broader adoption and fostering innovation in chemical research.

References

- Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amin

-

Synthesis of Oxindole Analogues, Biological Activity, and In Silico Studies - ResearchGate. (2019). Retrieved from [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (2022). Retrieved from [Link]

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - NIH. (2019). Retrieved from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed. (2019). Retrieved from [Link]

-

One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- 20230818 Indole Synthesis SI. (URL not available)

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]

-

5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole - PMC - NIH. (n.d.). Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Pd-Catalyzed Heck-Type Cascade Reactions with N-Tosyl Hydrazones: An Efficient Way to Alkenes via in Situ Generated Alkylpalladium | Organic Letters - ACS Publications. (n.d.). Retrieved from [Link]

-

General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature - Organic Chemistry Portal. (n.g.). Retrieved from [Link]

-

A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp(2))-tosylates and Mesylates - PubMed. (2009). Retrieved from [Link]

-

Heck Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

The Intramolecular Heck Reaction - Macmillan Group. (2004). Retrieved from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved from [Link]

-

4-Chloroindole | C8H6ClN | CID 91345 - PubChem. (n.d.). Retrieved from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (2021). Retrieved from [Link]

Sources

- 1. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A versatile catalyst system for Suzuki-Miyaura cross-coupling reactions of C(sp(2))-tosylates and mesylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

Methodological & Application

Suzuki coupling reaction with 4-Chloro-1-tosyl-1H-indole

An Application Guide to the Suzuki-Miyaura Coupling of 4-Chloro-1-tosyl-1H-indole for the Synthesis of 4-Arylindoles

Authored by: A Senior Application Scientist

Abstract

The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, with 4-arylindoles representing a particularly valuable subclass.[1] This application note provides a comprehensive technical guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and present a troubleshooting guide to address common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful carbon-carbon bond-forming reaction for the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of 4-Arylindoles

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2][3][4] Its application in the pharmaceutical industry is widespread, particularly for constructing biaryl and heteroaryl-aryl linkages that are common motifs in bioactive molecules.[1][5]

The indole nucleus itself is a key component of numerous pharmaceuticals and natural products.[1] Functionalization at the C4 position provides access to a unique chemical space, and the introduction of an aryl group at this position can significantly modulate the biological activity of the resulting compound.

The use of this compound as a substrate presents both advantages and challenges. Aryl chlorides are often more cost-effective and readily available than their bromide or iodide counterparts. However, their lower reactivity necessitates carefully optimized catalytic systems.[6] The N-tosyl group plays a critical dual role:

-

Protection and Stability : The electron-withdrawing tosyl group protects the indole nitrogen from undesired side reactions and enhances the stability of the indole ring under various conditions.[7][8][9]

-

Electronic Modulation : It alters the electronic properties of the indole nucleus, which can influence the efficiency of the cross-coupling reaction.[7][10]

This guide provides a robust and reproducible protocol for coupling this challenging yet valuable substrate, enabling the synthesis of a diverse library of 4-aryl-1-tosyl-1H-indoles, which are precursors to medicinally relevant NH-free 4-arylindoles.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][11] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.

Key Mechanistic Steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and requires a catalyst system (palladium precursor and ligand) capable of cleaving the strong C-Cl bond.[4]

-

Transmetalation : The aryl group from the activated organoboron species (the boronic acid, which forms a boronate salt in the presence of a base) is transferred to the Pd(II) center, displacing the chloride. The base is crucial for activating the boronic acid, enhancing the nucleophilicity of the aryl group.[4][11][12]

-

Reductive Elimination : The two organic fragments on the palladium center (the indole and the new aryl group) couple and are expelled from the coordination sphere, forming the final 4-aryl-1-tosyl-1H-indole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[2][11]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Aryl-1-tosyl-1H-indoles

This protocol is a general procedure that has been successfully applied to a range of arylboronic acids.

Materials and Equipment

Reagents:

-

This compound (1.0 equiv)

-

Arylboronic Acid (1.2 - 1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

-

Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

-

1,4-Dioxane, Anhydrous

-

Water, Degassed (e.g., by sparging with argon for 30 min)

-

Ethyl Acetate (EtOAc), Reagent Grade

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Standard laboratory glassware (separatory funnel, beakers, flasks)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Flash chromatography system

Step-by-Step Methodology

Caption: A streamlined workflow for the Suzuki coupling protocol.

-

Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

-

Rationale: Adding the solid reagents first under ambient conditions is operationally simple. K₃PO₄ is an effective base for activating a wide range of boronic acids.[11]

-

-

Catalyst Addition : In a separate vial, briefly mix the Palladium(II) Acetate (0.02 equiv) and SPhos ligand (0.04 equiv). Add this solid mixture to the Schlenk flask.

-

Rationale: SPhos is a bulky, electron-rich Buchwald phosphine ligand known to form highly active catalysts for coupling unreactive aryl chlorides.[12] Pre-mixing can facilitate the formation of the active catalytic species.

-

-

Inert Atmosphere : Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Rationale: The Pd(0) species is oxygen-sensitive. Removing oxygen prevents catalyst degradation and ensures high catalytic activity throughout the reaction.

-

-

Solvent Addition : Using a syringe, add anhydrous 1,4-dioxane and degassed water to the flask to create a 5:1 dioxane/water solvent mixture (concentration of the limiting reagent is typically 0.1 M).

-

Rationale: The aqueous dioxane system is excellent for dissolving both the organic substrates and the inorganic base, facilitating the reaction.[11] Degassing the water removes dissolved oxygen.

-

-

Reaction Execution : Lower the flask into a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Rationale: Elevated temperatures are required to promote the oxidative addition of the stable C-Cl bond.[11]

-

-

Monitoring : Monitor the reaction's progress by TLC or LC-MS. Take a small aliquot, dilute it with EtOAc, and spot it on a TLC plate against the starting material. The disappearance of the this compound spot indicates completion.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Extraction : Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Washing and Drying : Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Rationale: The washing steps remove the inorganic base and other water-soluble impurities.

-

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 4-aryl-1-tosyl-1H-indole.

Results: Reaction Scope and Deprotection

The described protocol is effective for a variety of electronically diverse arylboronic acids. Below is a table summarizing representative results.

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product (4-Ar-1-tosyl-1H-indole) | Typical Yield |

| 1 | Phenylboronic acid | 4-Phenyl-1-tosyl-1H-indole | 85% |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-tosyl-1H-indole | 92% |

| 3 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-1-tosyl-1H-indole | 81% |

| 4 | 3-Thiopheneboronic acid | 4-(Thiophen-3-yl)-1-tosyl-1H-indole | 75% |

| 5 | 2-Naphthylboronic acid | 4-(Naphthalen-2-yl)-1-tosyl-1H-indole | 88% |

Yields are based on isolated product after purification and are representative.

Deprotection of the Tosyl Group

The final step for many synthetic targets is the removal of the N-tosyl group. A common and effective method is basic hydrolysis.

Protocol: N-Tosyl Deprotection

-

Dissolve the 4-aryl-1-tosyl-1H-indole (1.0 equiv) in a mixture of methanol and THF (1:1).

-

Add an aqueous solution of sodium hydroxide (5.0 equiv, e.g., 2M NaOH).

-

Heat the mixture to reflux (approx. 70 °C) and stir for 2-4 hours, monitoring by TLC.

-

After cooling, neutralize the mixture carefully with 1M HCl.

-

Remove the organic solvents via rotary evaporation.

-

Extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the NH-free 4-aryl-1H-indole.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficient temperature.3. Poor quality base or solvents. | 1. Ensure rigorous inert atmosphere technique; use fresh, high-quality palladium precursor and ligand.2. Confirm oil bath temperature; increase to 110 °C if necessary.3. Use anhydrous solvents and freshly opened or properly stored base. |

| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources.2. Reaction run for too long at high temperature. | 1. Use anhydrous solvents and limit the amount of water in the reaction mixture.2. Monitor the reaction closely and stop it once the starting material is consumed. Use a stronger, less nucleophilic base like Cs₂CO₃. |

| Formation of Homo-coupled Biaryl | 1. Oxygen present in the reaction mixture.2. Inefficient transmetalation step. | 1. Improve inert atmosphere technique.2. Ensure the base is sufficiently strong and soluble to activate the boronic acid effectively. |

| Difficult Purification | 1. Streaking on TLC plate.2. Close-running impurities. | 1. The product may be slightly acidic; add 1% triethylamine to the eluent.2. Try a different solvent system for chromatography (e.g., dichloromethane/hexanes). |

Conclusion